molecular formula C10H9F4NO B3166657 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide CAS No. 912846-63-0

2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B3166657
CAS No.: 912846-63-0
M. Wt: 235.18 g/mol
InChI Key: HGRAXJNODUZXRZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide is a fluorinated acetamide derivative characterized by a trifluoroacetyl group and a 4-fluorophenethylamine moiety. The compound’s structure combines electron-withdrawing trifluoromethyl and fluorine substituents, which enhance its metabolic stability and influence its physicochemical properties, such as lipophilicity and dipole moments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO/c11-8-3-1-7(2-4-8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRAXJNODUZXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220385
Record name 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912846-63-0
Record name 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912846-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-fluorophenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Heterocyclic Substituents

  • HRMS data (m/z 218.0794) and NMR analysis confirm its structure .
  • This compound is used in specialized syntheses due to its heavy atom content .

Shortened Alkyl Chains

  • 2,2,2-Trifluoro-N-[(4-fluorophenyl)methyl]acetamide (OT-4411) : A methylene linker instead of ethyl reduces conformational flexibility. This structural simplification could limit interactions with deep binding pockets in biological targets .

Modifications on the Acetamide Group

Chloro vs. Trifluoro Substituents

  • 2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide: Substituting trifluoro with chloro reduces electronegativity and lipophilicity. The molecular formula (C₁₀H₁₁ClFNO) and CAS number (380346-60-1) highlight its distinct reactivity profile compared to the trifluoro analog .

Boc-Protected Derivatives

  • 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]acetamide: Incorporation of a Boc-protected hydroxyethyl group (MW 300.27 g/mol) adds steric bulk and functionality for multi-step syntheses. This compound serves as an intermediate in synthesizing complex molecules like 3-(chloroethylaminoethylamino)propanol .

Pharmacologically Active Analogs

  • UCM924 (N-{2-[(3-Bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide): Though lacking the trifluoro group, its 4-fluorophenyl and bromophenyl substituents confer metabolic stability and anxiolytic/analgesic effects in rodents. This underscores the importance of halogenation in enhancing drug-like properties .
  • (E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl]acetamide (4f): Demonstrated 79% yield in synthesis via TFAA-mediated reactions.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference ID
2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide C₁₀H₉F₄NO 235.19* 4-Fluorophenyl, trifluoroacetyl Hypothesized metabolic stability
2,2,2-Trifluoro-N-(2-(pyridin-2-yl)ethyl)acetamide C₉H₉F₃N₂O 218.08 Pyridin-2-yl NMR/HRMS confirmed structure
2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide C₁₀H₁₁ClFNO 215.65 Chloroacetyl Higher reactivity, lower lipophilicity
UCM924 C₁₅H₁₃BrF₂N₂O 355.18 Bromophenyl, 4-fluorophenyl Anxiolytic, antinociceptive activity

*Calculated based on analogous compounds.

Biological Activity

2,2,2-Trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide, with the molecular formula C10H9F4NO, is a fluorinated organic compound notable for its unique chemical properties due to the presence of both trifluoromethyl and fluorophenyl groups. This compound has garnered attention in various fields of scientific research, particularly in biology and medicinal chemistry, due to its potential biological activities.

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroacetamide with 4-fluorophenylethylamine. The trifluoromethyl group enhances the compound's electrophilic character, allowing it to participate in various chemical reactions typical of amides.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups are believed to enhance binding affinity and specificity towards these targets, potentially leading to enzyme inhibition or modulation of receptor function.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, studies have shown that fluorinated compounds can significantly alter the potency of enzyme inhibitors. The introduction of fluorine atoms often leads to enhanced biological activity due to improved interactions with the enzyme's active site .

Case Studies

  • Cryptosporidiosis Treatment : A study explored the structure-activity relationship (SAR) of various aryl acetamides, including derivatives similar to this compound. It was found that compounds with fluorine substitutions exhibited increased potency against Cryptosporidium, a significant pathogen causing gastrointestinal infections. The most potent compound from this series had an EC50 value lower than that of the original lead compound .
  • Cytotoxicity and Selectivity : Another study investigated the cytotoxic effects of related compounds on cancer cell lines. Results indicated that certain derivatives displayed selective cytotoxicity while maintaining a clean safety profile against human cytochrome P450 enzymes .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other fluorinated compounds:

Compound NameBiological ActivityEC50 (μM)Notes
This compoundPotential enzyme inhibitorTBDRequires further investigation
SLU-2633Antiparasitic0.17Effective against Cryptosporidium
SLU-10482Antiparasitic0.07Superior potency in mouse model

Q & A

Q. What are the recommended methods for synthesizing 2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide with high purity?

The synthesis typically involves multi-step reactions, starting with the condensation of 4-fluorophenethylamine with trifluoroacetic anhydride. Key steps include:

  • Acylation : Reacting the amine with trifluoroacetic anhydride in dichloromethane under inert conditions at 0–5°C to form the acetamide backbone.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Optimization : Control reaction temperature (<10°C) to minimize side reactions like over-acylation or hydrolysis. Use anhydrous solvents and nitrogen atmosphere to enhance yield (75–85%) .

Q. How can researchers confirm the structural integrity of this compound?

  • Spectroscopic Analysis :
    • NMR : Compare 1^1H and 13^13C NMR spectra with computational predictions (e.g., DFT calculations). Key peaks: Trifluoromethyl (19^19F NMR: δ -70 to -75 ppm), aromatic protons (δ 7.0–7.4 ppm) .
    • IR : Confirm amide C=O stretch (~1680–1700 cm1^{-1}) and N–H bend (~1550 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement (e.g., C–F···π interactions in the fluorophenyl group) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ADP-Glo™ for kinase activity).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How do structural modifications impact its biological activity?

  • Fluorine Substitution : The 4-fluorophenyl group enhances lipophilicity and metabolic stability, improving membrane permeability.
  • Trifluoroethyl Chain : Increases electron-withdrawing effects, stabilizing the amide bond against hydrolysis.
  • SAR Studies : Replace the trifluoroethyl group with methyl or ethyl to compare potency. For example, ethyl analogs show reduced antimicrobial activity (2–4x lower) .

Q. What methodologies are used to study its interaction with biological targets?

  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Focus on hydrogen bonds with active-site residues (e.g., Lys721).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) for receptor-ligand interactions.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Q. How can researchers optimize its pharmacokinetic properties?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (PLGA-based).
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction; aim for <95% binding to improve bioavailability .

Q. What advanced analytical techniques resolve conflicting data in purity assessments?

  • HPLC-MS : Detect trace impurities (e.g., unreacted starting materials) with a C18 column (ACN/water + 0.1% formic acid).
  • DSC/TGA : Monitor thermal stability (decomposition >200°C indicates high purity).
  • 2D NMR (HSQC, HMBC) : Assign ambiguous peaks in complex spectra, particularly overlapping aromatic signals .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/ParametersReference
1^1H NMRδ 7.2–7.4 (m, 4H, Ar–H); δ 3.6 (t, 2H, CH2_2NH)
19^19F NMRδ -72.5 (s, CF3_3); δ -115.0 (m, Ar–F)
IR1685 cm1^{-1} (C=O); 1545 cm1^{-1} (N–H bend)
X-raySpace group P21_1/c; C–F···π distance 3.2 Å

Q. Table 2: Comparative Bioactivity of Structural Analogs

Analog (R-group)Antimicrobial MIC (µg/mL)Cytotoxicity IC50_{50} (µM)
CF3_3 (Parent)8.2 (S. aureus)12.5 (HeLa)
CH3_332.145.8
C2_2H5_528.538.9
Data source:

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide
Reactant of Route 2
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2,2,2-trifluoro-N-[2-(4-fluorophenyl)ethyl]acetamide

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